molecular formula C12H12Cl4N2 B042978 3,3'-Dichlorobenzidine dihydrochloride CAS No. 612-83-9

3,3'-Dichlorobenzidine dihydrochloride

Cat. No. B042978
CAS RN: 612-83-9
M. Wt: 326 g/mol
InChI Key: BXAONUZFBUNTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-dichlorobenzidine dihydrochloride involves a novel five-step process. Initially, benzidine is prepared and then followed by acetylation, chlorination with N-chlorosuccinimide (NCS), and hydrolysis. This method yields a product with a specific activity of 31.2 mCi/mmole and an overall yield of 20% based on nitrobenzene (W. P. Duncan, J. Wiley, & W. Perry, 1977). Another process described involves the reduction of o-nitrochlorobenzene with formaldehyde and zinc powder, followed by a benzidine rearrangement catalyzed by hydrochloric acid, achieving a total yield and purity of 82% and 99%, respectively (Yang Shan-yao, 2006).

Molecular Structure Analysis

The molecular structure of 3,3'-dichlorobenzidine reveals that in its compounds, the phenyl rings are rotated from the cis-planar configuration through approximately 36° in opposite directions around the central diphenyl link, as seen in analyses of similar structures (J. Toussaint, 1948).

Chemical Reactions and Properties

Photodechlorination studies of 3,3'-dichlorobenzidine (DCB) in water have shown that upon irradiation, DCB undergoes photodechlorination to produce 3-chlorobenzidine (MCB) as a transient intermediate, which further photodechlorinates to yield benzidine as a stable photoproduct. This process indicates the chemical reactivity of DCB under specific conditions, leading to the formation of different chlorobenzidine congeners (M. Nyman, K. Haber, H. Kenttämaa, & Ernest R. Blatchley III, 2002).

Physical Properties Analysis

The crystalline and molecular structure of related chlorinated compounds, which can provide insights into the physical properties of 3,3'-dichlorobenzidine derivatives, shows a variety of hydrogen-bonded structures. These structures include zero-, one-, and two-dimensional configurations, demonstrating the compound's ability to form diverse molecular arrangements through hydrogen bonding (Graham Smith, U. Wermuth, & J. White, 2009).

Scientific Research Applications

  • Interaction with Hepatic Lipids : 3,3'-Dichlorobenzidine dihydrochloride can covalently interact with hepatic lipids, potentially altering cellular processes and influencing carcinogenesis (Iba, Lang, Thomas, & Ghosal, 1990).

  • Mutagenic Activity : When added to a liver enzyme preparation, 3,3'-Dichlorobenzidine dihydrochloride exhibits a 50-fold increase in mutagenic activity (Garner, 1975).

  • Toxicity and Carcinogenicity : Studies have shown varied effects on toxicity and carcinogenicity. For example, 3,3'-dimethoxybenzidine dihydrochloride did not show significant toxicity or carcinogenicity in rats (Morgan, 1990).

  • Synthesis Methods : A novel five-step synthesis method for 3,3'-Dichlorobenzidine-(phenyl-U-14C) dihydrochloride has been developed, yielding a radiochemically active product (Duncan, Wiley, & Perry, 1977).

  • Biological Monitoring : Effective biological monitoring in industrial settings can minimize exposure to 3,3'-Dichlorobenzidine dihydrochloride (Knoell et al., 2012).

  • Environmental Impact : Its transformation in natural sediment/water systems and low risk to aquatic organisms due to its low volatility and persistence have been studied (Nyman et al., 2002; IPCS & IOMC, 2019).

  • Analytical Techniques : Methods like pulse voltammetry at a glassy-carbon electrode are used for determining benzidine and its derivatives in various samples (Barek, Berka, Tocksteinová, & Zima, 1986).

  • Pharmaceutical Applications : The synthesis and characterization of related compounds with potential applications in pharmaceuticals have been explored (Djidel, Nouari, Dehimi, Hユmida, & Hocine, 2005).

  • Industrial Applications : New technological processes for synthesizing 3,3'-Dichlorobenzidine have been developed, improving yield and purity (Yang Shan-yao, 2006).

properties

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline;dihydrochloride
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InChI

InChI=1S/C12H10Cl2N2.2ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;;/h1-6H,15-16H2;2*1H
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InChI Key

BXAONUZFBUNTQR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl.Cl
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Molecular Formula

C12H10Cl2N2.2ClH, C12H12Cl4N2
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1020433
Record name 3,3'-Dichlorobenzidine dihydrochloride
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Molecular Weight

326.0 g/mol
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Physical Description

3,3'-dichlorobenzidine dihydrochloride is a light tan powder. (NTP, 1992), Other Solid; Water or Solvent Wet Solid, White to light-gray solid; [HSDB] Light tan solid; [CAMEO]
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Readily sol in alcohol; slightly soluble in water
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Impurities

A typical sample /of 3,3'dichlorobenzidine dihydrochloride/ contains 10 trace metals in concn ranging from < 0.001 to 14 mg/kg each (The Upjohn Company) ... from another company ... /impurities are listed as/ 0.2% maximal insolubles in hydrochloric acid (Bofors Lakeway, Inc).
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Product Name

3,3'-Dichlorobenzidine dihydrochloride

Color/Form

White crystals; white to light-gray powder, Needles

CAS RN

612-83-9
Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Record name 3,3'-Dichlorobenzidine dihydrochloride
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Record name [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dichloro-, hydrochloride (1:2)
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Record name 3,3'-DICHLOROBENZIDINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
KF Knoell, N Will, G Leng, S Selinski… - Journal of Toxicology …, 2012 - Taylor & Francis
In a chemical plant in Germany producing 3,3′-dichlorobenzidine dihydrochloride for the manufacture of colorants, blood and urine samples were taken for biological monitoring. 3,3′-…
Number of citations: 3 www.tandfonline.com
B Lang, MM Iba - Xenobiotica, 1988 - Taylor & Francis
1. The peroxidatic oxidation of 3,3′-dichlorobenzidine by horseradish peroxidase in the presence of H 2 O 2 was examined spectrophotometrically and the reactivity of the spectral …
Number of citations: 7 www.tandfonline.com
B Lang, MM Iba - Mutation Research Letters, 1987 - Elsevier
The direct and H 2 O 2 -dependent mutagenicity of 3,3′-dichlorobenzidine (DCB) were compared in Salmonella tester strains TA98, TA98/1,8-DNP 6 , TA100 and TA102 using the …
Number of citations: 11 www.sciencedirect.com
EC ROBERTS, AJ ROSSANO - American Industrial Hygiene …, 1982 - Taylor & Francis
Potential employee exposure to 3,3′-dichlorobenzidine (DCB) in textile operations may arise from residual amounts of DCB in certain pigments or by metabolic breakdown of these …
Number of citations: 5 www.tandfonline.com
R Gomes, ME Meek, World Health Organization - 1998 - apps.who.int
3,3'-DICHLOROBENZIDINE Page 1 This report contains the collective views of an international group of experts and does not necessarily represent the decisions or the stated policy of …
Number of citations: 2 apps.who.int
R MORALES, SM RAPPAPORT… - American Industrial …, 1979 - Taylor & Francis
The purpose of the study was the development of new air-sampling and analytical procedures for benzidine, 3,3′-dichlorobenzidine and their salts. Air is drawn through a glass-fiber …
Number of citations: 12 www.tandfonline.com
FE Arnold - Organic Preparations and Procedures International, 1975 - Taylor & Francis
Sulfonation of 3, 3'-dichlorobenzidine (I) with fuming sulfuric acid led to 2, 8-dichloro-3, 7-diaminodibenzothiophene-5, 5-dioxide (11). Attempts to aminate I1 with ammonia and cuprous …
Number of citations: 4 www.tandfonline.com
CA Act, R Act, SDW Act - jmcprl.net
3, 3-Dichlorobenzidine and 3, 3-dichlorobenzidine dihydrochloride are reasonably anticipated to be human carcinogens based on sufficient evidence of carcinogenicity in experimental …
Number of citations: 3 www.jmcprl.net
MC Bowman, LG Rushing - Archives of Environmental Contamination and …, 1977 - Springer
Gas chromatographic methods are described for the trace analysis of 3,3′-dichlorobenzidine and its dihydrochloride salt in animal chow, wastewater, and human urine. Salient …
Number of citations: 14 link.springer.com
N Araki, K Ohno, M Nakai, M Takeyoshi, M Iida - Toxicology in vitro, 2005 - Elsevier
Recently, there has been great concern about the potential of industrial chemicals to act as endocrine disrupters. In this report, we conducted a pilot study to validate the use of AR-…
Number of citations: 63 www.sciencedirect.com

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